molecular formula C22H31NO2 B1391278 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline CAS No. 1040688-23-0

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Cat. No. B1391278
M. Wt: 341.5 g/mol
InChI Key: BSRKFRFQLWIMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 . It is used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can be represented by the SMILES notation: CC(C)COC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)C(C)C . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Fluorescent Polyurethane Films

Research by Buruianǎ et al. (2005) involved synthesizing new o-hydroxy Schiff bases, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, for use as quaternization agents in polyetherurethane precursors. These compounds resulted in polymeric films with fluorescent properties, showcasing a potential application of similar aniline derivatives in creating materials with unique optical characteristics (Buruianǎ et al., 2005).

Electrochromic Materials

Li et al. (2017) synthesized novel aniline derivatives like 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline, for electrochromic applications. These compounds demonstrated outstanding optical contrasts and fast switching speeds in the near-infrared region, indicating their potential use in advanced electrochromic devices (Li et al., 2017).

Dendritic Melamine Synthesis

Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a related aniline compound, in the synthesis of novel dendritic melamines. These compounds showed potential in self-assembling into spherical nano-aggregates, indicating possible applications in nanotechnology and material sciences (Morar et al., 2018).

Long-Distance Electronic Coupling

Cao et al. (2014) studied compounds like 3-isobutoxy-substituted aniline derivatives in diruthenium-polyyn-diyl-diruthenium wires, exploring their electronic coupling over long distances. This research suggests applications in molecular electronics and materials for advanced electronic devices (Cao et al., 2014).

Electrochemical Synthesis for Solar Cells

Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, and its composite with graphene. This research demonstrated the potential of such compounds in enhancing the efficiency of dye-sensitized solar cells, indicating a promising application in renewable energy technologies (Shahhosseini et al., 2016).

properties

IUPAC Name

4-(2-methylpropoxy)-N-[2-(4-propan-2-ylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)15-24-21-12-8-20(9-13-21)23-14-18(5)25-22-10-6-19(7-11-22)17(3)4/h6-13,16-18,23H,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRKFRFQLWIMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Reactant of Route 3
Reactant of Route 3
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Reactant of Route 4
Reactant of Route 4
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Reactant of Route 5
Reactant of Route 5
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Reactant of Route 6
Reactant of Route 6
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.